Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)-
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Overview
Description
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is an organic compound with the molecular formula C12H25N3. It is characterized by the presence of an amino group attached to a trimethylhexyl chain, which is further connected to a propanenitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile typically involves the reaction of 6-amino-2,2,4-trimethylhexylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
6-Amino-2,2,4-trimethylhexylamine+Acrylonitrile→3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile
Industrial Production Methods
In industrial settings, the production of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((6-Amino-2,4,4-trimethylhexyl)amino)propanenitrile
- N-(2-cyanoethyl)-2,4,4-trimethylhexane-1,6-diamine
Uniqueness
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
68426-02-8 |
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Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(6-amino-2,2,4-trimethylhexyl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(5-7-14)9-12(2,3)10-15-8-4-6-13/h11,15H,4-5,7-10,14H2,1-3H3 |
InChI Key |
DKEVJDIVXRXIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CC(C)(C)CNCCC#N |
Origin of Product |
United States |
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